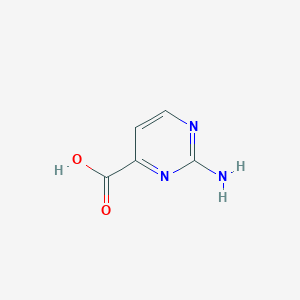

2-Aminopyrimidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-aminopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPFLBDQJVJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289480 | |

| Record name | 2-Aminopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-65-0 | |

| Record name | 2164-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Aminopyrimidine-4-carboxylic acid CAS number 2164-65-0

An In-depth Technical Guide to 2-Aminopyrimidine-4-carboxylic acid (CAS: 2164-65-0)

Introduction

2-Aminopyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core substituted with both an amino group and a carboxylic acid group. Its strategic placement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. While not widely known as a final bioactive agent itself, its significance lies in its role as a key intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] This guide provides a summary of its known properties, a plausible synthetic route, and the broader context of its application in research and development for scientists and drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of 2-Aminopyrimidine-4-carboxylic acid are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols.

| Property | Data | Reference(s) |

| CAS Number | 2164-65-0 | [2] |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| IUPAC Name | 2-aminopyrimidine-4-carboxylic acid | [2] |

| Appearance | Light-yellow to yellow solid | [1] |

| Melting Point | 285 °C | [1] |

| Solubility | Freely soluble in DMF, DMSO; slightly soluble in water | [1] |

| Purity (Typical) | ≥98% (HPLC) | [1] |

| SMILES | C1=CN=C(N=C1C(=O)O)N | [2] |

| InChIKey | GKFPFLBDQJVJIH-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

Plausible Synthetic Pathway

A likely synthesis involves the reaction of guanidine with an ethyl ester of a β-keto acid, such as ethyl 2-formyl-3-oxobutanoate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Caption: Plausible synthetic workflow for 2-Aminopyrimidine-4-carboxylic acid.

General Experimental Protocol (Representative)

-

Step 1: Condensation: To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir to form free guanidine. To this mixture, add an equimolar amount of a suitable β-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate) dropwise at room temperature. Heat the mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Step 2: Work-up and Isolation of Intermediate: After cooling, the reaction mixture is neutralized. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer containing the intermediate ester is dried and concentrated.

-

Step 3: Hydrolysis: The crude ester intermediate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 1-2 hours to facilitate saponification.

-

Step 4: Product Precipitation: After cooling the reaction mixture, it is carefully acidified with hydrochloric acid to a pH of approximately 3-4. The resulting precipitate, 2-Aminopyrimidine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Reactivity

The dual functional groups of the molecule govern its reactivity, making it a versatile precursor.[1]

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification to produce agrochemical molecules or condensation with amines to form amide bonds, a key reaction in the synthesis of peptide-like drugs.[1][3]

-

Amino Group: The amino group can act as a nucleophile, participating in cyclization reactions to generate fused heterocyclic systems, which are common scaffolds in tyrosine kinase inhibitors.[1][3]

Biological Context and Applications in Drug Development

The primary value of 2-Aminopyrimidine-4-carboxylic acid in research is as a foundational scaffold. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors and is present in numerous biologically active compounds.[1]

Role as a Synthetic Building Block

The compound serves as a crucial starting material for creating libraries of more complex molecules for drug screening. Its derivatives have shown a wide range of pharmacological activities:

-

Anticancer Agents: The 2-aminopyrimidine core is central to several approved anticancer drugs, including kinase inhibitors.[1]

-

Antimicrobial Agents: Derivatives have been synthesized and tested for activity against various pathogens. For example, a series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed as inhibitors of the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a target in the bacterial MEP pathway for isoprenoid biosynthesis.[4]

-

Enzyme Inhibitors: Modified 2-aminopyrimidines have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer.[5]

Biosynthesis of Lathyrine

In the plant kingdom, 2-Aminopyrimidine-4-carboxylic acid is implicated in the biosynthesis of lathyrine, a non-protein amino acid found in certain legumes like Lathyrus tingitanus.[6] It is believed to be formed from a preformed pyrimidine arising from the orotate pathway, which is the standard pathway for pyrimidine nucleotide synthesis.[6]

Caption: Simplified relationship in the biosynthesis of Lathyrine.

Example Experimental Protocol: Enzyme Inhibition Assay

To assess the biological activity of compounds derived from 2-Aminopyrimidine-4-carboxylic acid, a robust experimental protocol is required. The following is a representative methodology for an in vitro β-glucuronidase inhibition assay, adapted from studies on related 2-aminopyrimidine derivatives.[5]

Methodology

-

Preparation of Reagents:

-

Enzyme Solution: Prepare a solution of β-glucuronidase from E. coli in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).

-

Substrate Solution: Prepare a solution of the substrate, p-nitrophenyl-β-D-glucuronide (PNPG), in the same buffer.

-

Test Compound Solutions: Dissolve the synthesized 2-aminopyrimidine derivatives in DMSO to create stock solutions, then prepare serial dilutions in the assay buffer.

-

Standard Inhibitor: Prepare a solution of a known inhibitor, such as D-saccharic acid 1,4-lactone, for use as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 20 µL of the test compound solution (or standard/buffer for controls).

-

Add 20 µL of the β-glucuronidase enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 160 µL of the pre-warmed PNPG substrate solution to each well.

-

Monitor the absorbance at 405 nm every 30 seconds for 30 minutes using a microplate reader. The absorbance change corresponds to the formation of p-nitrophenol.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Caption: Experimental workflow for a typical enzyme inhibition assay.

Conclusion

2-Aminopyrimidine-4-carboxylic acid (CAS 2164-65-0) is a chemical intermediate of considerable utility. While it does not possess prominent standalone biological activity, its true value is realized in its capacity as a versatile scaffold. The presence of both amino and carboxylic acid functional groups allows for diverse chemical modifications, enabling the construction of complex molecules with significant potential in drug discovery and agrochemical development. For researchers in these fields, this compound represents a key starting point for accessing novel chemical entities with a wide range of therapeutic and practical applications.

References

- 1. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]

- 2. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]

- 4. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Aminopyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminopyrimidine-4-carboxylic acid (CAS No: 2164-65-0), a pivotal heterocyclic compound in pharmaceutical and agrochemical research. This document details its key characteristics, outlines experimental protocols for its synthesis and analysis, and illustrates its utility as a versatile chemical building block.

Core Physical and Chemical Properties

2-Aminopyrimidine-4-carboxylic acid is a stable, solid compound under standard conditions. Its dual functional groups—an amino group and a carboxylic acid—attached to a pyrimidine core make it a highly reactive and valuable intermediate for synthesizing more complex molecules.[1] The quantitative properties of this compound are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | 2-aminopyrimidine-4-carboxylic acid | [2] |

| CAS Number | 2164-65-0 | [2] |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | White to light yellow or yellow to orange solid/powder | [2] |

| Melting Point | 285 °C | [2] |

| Boiling Point | 474.6 ± 37.0 °C (Predicted) | [2] |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Freely soluble in DMF, DMSO; slightly soluble in water | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Storage Conditions | 2-8°C, protect from light | [2] |

Experimental Protocols

The synthesis and analysis of 2-Aminopyrimidine-4-carboxylic acid and its derivatives are crucial for research and development. Below are representative methodologies for its preparation and quality control.

General Synthesis of Aminopyrimidine Derivatives

A common method for synthesizing aminopyrimidine scaffolds involves the nucleophilic substitution reaction on a di-chlorinated pyrimidine precursor. While protocols for 2-Aminopyrimidine-4-carboxylic acid itself are not extensively detailed in public literature, a general procedure for related derivatives can be adapted.[3]

Objective: To synthesize a 2-aminopyrimidine derivative via nucleophilic substitution.

Materials:

-

2-amino-4,6-dichloropyrimidine (1 equivalent)

-

Substituted amine (1 equivalent)

-

Triethylamine (2 equivalents)

-

Distilled water

-

Hexane

-

Ethyl acetate

Procedure:

-

Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

-

Combine the ground reagents in a reaction vessel.

-

Heat the solvent-free mixture at 80–90 °C.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.[3]

-

Upon completion, add distilled water to the reaction mixture to induce precipitation.

-

Filter the resulting precipitate to isolate the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Note: The synthesis of 2-Aminopyrimidine-4-carboxylic acid would likely involve hydrolysis of a corresponding ester (e.g., ethyl 2-aminopyrimidine-4-carboxylate) as a final step, typically under basic conditions followed by acidification.

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of 2-Aminopyrimidine-4-carboxylic acid is critical for its application. A triple-quality control system is often employed.[2]

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

-

Objective: To determine the chemical purity of the compound and identify any process-related impurities.

-

Method: A reversed-phase HPLC (RP-HPLC) method is typically used.[1]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile.[4]

-

Detection: UV detector at a wavelength appropriate for the pyrimidine chromophore.

-

Outcome: Purity is calculated based on the area percentage of the main peak relative to the total peak area.[1] A purity of ≥98% is standard.[2]

2. Nuclear Magnetic Resonance (NMR) for Structural Identification:

-

Objective: To confirm the molecular structure and rule out isomers (e.g., 2-aminopyrimidine-5-carboxylic acid).[2]

-

Method: ¹H NMR (Proton NMR) spectroscopy.

-

Solvent: Deuterated solvent in which the compound is soluble, such as DMSO-d₆.

-

Outcome: The resulting spectrum provides information on the chemical environment of each proton, confirming the arrangement of functional groups on the pyrimidine ring.

3. Quantitative NMR (QNMR) for Assay:

-

Objective: To precisely quantify the active content of the compound.

-

Method: QNMR is used to determine the exact concentration of the analyte against a certified internal standard.

-

Outcome: Provides a highly accurate assay value, typically expected to be within 98%–102%.[2]

Visualizing Workflows and Applications

The following diagrams illustrate the logical flow of synthesis and the compound's role in drug discovery.

Biological Activity and Applications

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical science due to its ability to engage in various biological interactions.

-

Pharmaceutical Development: 2-Aminopyrimidine-4-carboxylic acid serves as a key intermediate in the synthesis of diverse pharmaceuticals.[2] Its derivatives are explored as potent anticancer agents (such as kinase inhibitors), antiviral compounds , and antibacterial drugs .[2] The dual functional groups allow for versatile reactions, such as condensation with amines to form amides or participation in cyclization reactions to create complex heterocyclic systems.[2]

-

Agrochemical Formulation: The compound is also a valuable precursor in the development of modern agrochemicals, including effective herbicides and fungicides .[2] Its structural properties contribute to the stability and efficacy of the final active ingredients in various formulations.

-

Enzyme Inhibition: Derivatives of 2-aminopyrimidine have been synthesized and evaluated as potent inhibitors of enzymes like β-glucuronidase, which is implicated in various diseases. This highlights the potential for developing targeted therapeutics based on this core structure.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Aminopyrimidine-4-carboxylic Acid: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyrimidine-4-carboxylic acid (CAS No. 2164-65-0) is a pivotal heterocyclic compound that serves as a foundational building block in medicinal and agricultural chemistry. First synthesized in 1951, this pyrimidine derivative has a rich history rooted in the exploration of amino acid analogues and has since become a valuable intermediate in the synthesis of complex bioactive molecules. Its discovery in plant species such as Lathyrus tingitanus as a natural precursor to the non-protein amino acid lathyrine underscores its biological relevance. This guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and its role in both biosynthetic pathways and modern synthetic applications.

Discovery and History

The first documented chemical synthesis of 2-Aminopyrimidine-4-carboxylic acid was reported in 1951 by C. W. Whitehead and J. J. Traverso in the Journal of the American Chemical Society. Their work focused on the synthesis of potential amino acid antagonists and analogues. The synthesis was achieved through the condensation of ethyl β-amino-β-ethoxyacrylate with guanidine in the presence of sodium ethoxide. This reaction provided a straightforward method to construct the core pyrimidine ring with the desired functional groups.

Contemporaneously, the compound was identified as a naturally occurring substance. It is found in organisms such as the red algae Hydropuntia edulis and, most notably, in the seedlings of Lathyrus tingitanus (tangier pea)[1]. In this plant, it functions as a direct biosynthetic precursor to the non-protein amino acid lathyrine, a compound of interest in neurochemical research[2]. This dual identity as both a synthetic intermediate and a natural product highlights its fundamental importance in organic and biochemistry.

Physicochemical Properties

2-Aminopyrimidine-4-carboxylic acid is typically a yellow to orange solid.[3] Its structure, featuring both an acidic carboxylic acid group and a basic amino group on the pyrimidine ring, allows for versatile chemical modifications. A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| CAS Number | 2164-65-0 | PubChem[1] |

| Molecular Formula | C₅H₅N₃O₂ | PubChem[1] |

| Molecular Weight | 139.11 g/mol | PubChem[1] |

| Melting Point | 285 °C (decomposes) | ChemicalBook[2] |

| Solubility | Freely soluble in DMF, DMSO; slightly soluble in water. | BOC Sciences |

| pKa (Predicted) | 3.15 (acidic), 3.85 (basic) | ChemAxon |

| Appearance | Yellow to orange solid | Chem-Impex[4] |

Synthesis and Experimental Protocols

The historical synthesis remains a cornerstone for accessing this molecule. The protocol detailed by Whitehead and Traverso provides a clear and reproducible method.

Original Synthesis Protocol (Whitehead & Traverso, 1951)

The synthesis involves the cyclocondensation reaction between ethyl β-amino-β-ethoxyacrylate and guanidine.

Reaction:

-

Reactants: Ethyl β-amino-β-ethoxyacrylate, Guanidine

-

Reagent: Sodium Ethoxide

-

Solvent: Absolute Ethanol

-

Product: 2-Aminopyrimidine-4-carboxylic acid

Detailed Methodology:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Guanidine hydrochloride is added to the sodium ethoxide solution to liberate free guanidine base.

-

Ethyl β-amino-β-ethoxyacrylate is then added to the reaction mixture.

-

The mixture is heated under reflux for several hours to facilitate the condensation and ring closure.

-

After cooling, the reaction mixture is acidified, typically with hydrochloric acid, to precipitate the crude product.

-

The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.

The diagram below illustrates the logical workflow of this foundational synthesis.

Biological Significance and Pathways

Biosynthesis of Lathyrine

In Lathyrus tingitanus, 2-Aminopyrimidine-4-carboxylic acid is a key intermediate in the biosynthesis of the non-proteinogenic amino acid lathyrine. This pathway highlights the compound's natural relevance. It is understood that the pyrimidine ring is formed via the orotate pathway, with 2-Aminopyrimidine-4-carboxylic acid serving as a substrate for the enzyme lathyrine synthase, which catalyzes its conversion.[2][5]

The diagram below outlines this critical biosynthetic step.

References

- 1. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID | 2164-65-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of the 2-Aminopyrimidine Scaffold

Introduction

The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1][2] Its structural significance is underscored by its presence in the molecular framework of several FDA-approved drugs, including the anticancer agents imatinib, palbociclib, and ribociclib.[3][4] This heterocyclic scaffold is prized for its ability to engage in hydrogen bonding and dipole-dipole interactions through its nitrogen atoms, facilitating strong binding to various biological targets.[1] While 2-Aminopyrimidine-4-carboxylic acid itself is primarily utilized as a versatile building block in organic synthesis, its core structure is central to a vast array of derivatives exhibiting a broad spectrum of pharmacological activities.[1][3] These activities span anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory functions.[1][3][5]

This technical guide provides an in-depth overview of the biological activities associated with the 2-aminopyrimidine scaffold, with a focus on derivatives that could be conceptually derived from 2-Aminopyrimidine-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative biological data, experimental methodologies, and relevant signaling pathways.

Physicochemical Properties of 2-Aminopyrimidine-4-carboxylic Acid

The foundational compound, 2-Aminopyrimidine-4-carboxylic acid, possesses the following key physicochemical properties:

| Property | Value | Reference |

| IUPAC Name | 2-aminopyrimidine-4-carboxylic acid | [6] |

| Molecular Formula | C₅H₅N₃O₂ | [6] |

| Molecular Weight | 139.11 g/mol | [6] |

| CAS Number | 2164-65-0 | [6] |

| SMILES | C1=CN=C(N=C1C(=O)O)N | [6] |

| InChI Key | GKFPFLBDQJVJIH-UHFFFAOYSA-N | [6] |

Biological Activities of 2-Aminopyrimidine Derivatives

The versatility of the 2-aminopyrimidine scaffold has been exploited to develop potent modulators of various biological targets. The following sections detail the key therapeutic areas where these derivatives have shown significant promise.

Enzyme Inhibition: β-Glucuronidase

Elevated activity of β-glucuronidase is linked to various pathologies, including colon cancer and urinary tract infections, making it a significant therapeutic target.[3][7] Derivatives of 2-aminopyrimidine have been synthesized and identified as potent inhibitors of this enzyme.[3][4][8]

Table 1: In Vitro β-Glucuronidase Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound | IC₅₀ (µM) | Reference |

| Compound 24 | 2.8 ± 0.10 | [3][7] |

| Compound 8 | 72.0 ± 6.20 | [3] |

| Compound 9 | 126.43 ± 6.16 | [3] |

| Compound 23 | 257.0 ± 4.18 | [3] |

| Compound 22 | 300.25 ± 12.5 | [3] |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [3][7] |

Note: Compound numbers are as designated in the cited literature.

Anticancer Activity

The 2-aminopyrimidine scaffold is a well-established pharmacophore in oncology.[9][10] Derivatives have been developed as potent inhibitors of various protein kinases, such as FMS-like tyrosine kinase 3 (FLT3), and as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival.[11][12]

Table 2: Anticancer Activity of 2-Aminopyrimidine Derivatives

| Derivative Class | Target Cell Line | IC₅₀ | Reference |

| Monoterpene-aminopyrimidine hybrid 1 | A2780 (Ovarian Cancer) | 0.76 µM | [13] |

| Monoterpene-aminopyrimidine hybrid 2 | A2780 (Ovarian Cancer) | 2.82 µM | [13] |

| 2-aminopyrimidine derivative 15 | MV4-11 (AML) | 0.83 ± 0.15 nM | [12] |

| 2-aminopyrimidine derivative 15 | MOLM-13 (AML) | 10.55 ± 1.70 nM | [12] |

| CDK9/HDAC dual inhibitor 8e | MV-4-11 (AML) | CDK9: 88.4 nM, HDAC1: 168.9 nM | [11] |

Note: Compound designations are as per the cited literature.

Antimicrobial and Biofilm Modulation Activity

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents.[1] 2-aminopyrimidine derivatives have demonstrated broad-spectrum antimicrobial properties.[14][15][16] Some derivatives function by inhibiting essential bacterial pathways, such as the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[17] Furthermore, these compounds have shown efficacy in modulating bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[18]

Table 3: Antimicrobial and Biofilm Inhibitory Activity of 2-Aminopyrimidine Derivatives

| Compound | Target Organism | Activity Type | IC₅₀ / MIC | Reference |

| Compound 2c | S. aureus | Antibacterial | MIC: 0.039 µg/mL | [19] |

| Compound 2c | B. subtilis | Antibacterial | MIC: 0.039 µg/mL | [19] |

| Compound 2a | E. coli | Antibacterial | MIC: 6.5 µM | [20] |

| Compound 10 | P. aeruginosa | Biofilm Inhibition | IC₅₀: 200 µM | [18] |

| Compound 10 | MSSA | Biofilm Inhibition | IC₅₀: 128 µM | [18] |

| Compound 10 | MRSA | Biofilm Inhibition | IC₅₀: 84 µM | [18] |

| Compound 26 | MSSA | Biofilm Inhibition | IC₅₀: 67 µM | [18] |

Note: Compound designations are as per the cited literature. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. 2-aminopyrimidine derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and prostaglandin E₂ (PGE₂).[5][20][21]

Table 4: Anti-inflammatory Activity of a 2-Aminopyrimidine Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 2a | COX-2 | 3.5 | [20] |

| Celecoxib (Standard) | COX-2 | 0.65 | [20] |

Note: Compound designation is as per the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminopyrimidine derivatives, as cited in the literature.

Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives

This protocol describes a solvent-free synthesis via nucleophilic substitution, which is an efficient method for generating a library of derivatives.[3][4]

-

Reactant Preparation: Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), a selected substituted amine (3 mmol), and triethylamine (6 mmol).

-

Reaction: Combine the ground reactants in a reaction vessel. Heat the mixture at 80–90 °C under solvent-free conditions.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

-

Work-up: Upon completion, add distilled water to the reaction mixture to induce precipitation.

-

Purification: Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified 2-aminopyrimidine derivative.

Protocol 2: In Vitro β-Glucuronidase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory potential of compounds against β-glucuronidase.[3]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a total reaction volume of 200 µL consisting of:

-

185 µL of 0.1 M acetate buffer (pH 5).

-

5 µL of the test compound solution (dissolved in DMSO).

-

10 µL of β-glucuronidase enzyme solution.

-

-

Pre-incubation: Incubate the mixture at 37 °C for 30 minutes.

-

Reaction Initiation: Add 10 µL of the substrate, p-nitrophenyl-β-D-glucuronide, to initiate the reaction.

-

Incubation: Incubate the plate again at 37 °C for 30 minutes.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.

-

Calculation: Calculate the percent inhibition and determine the IC₅₀ value by comparing the activity with a control (containing DMSO instead of the test compound).

Protocol 3: Antimicrobial Susceptibility Testing (Cup Borer Method)

This method is a common technique for evaluating the antimicrobial activity of synthesized compounds.[14]

-

Media Preparation: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

-

Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the surface of the agar plate.

-

Well Creation: Create uniform wells (cups) in the agar using a sterile borer.

-

Compound Application: Add a defined concentration (e.g., 50 µg for bacteria, 100 µg for fungi) of the test compound dissolved in a suitable solvent (e.g., DMF) into the wells.

-

Controls: Use a solvent control (DMF) and a standard antibiotic (e.g., Amoxicillin for bacteria, Griseofulvin for fungi) as negative and positive controls, respectively.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental and biological processes related to 2-aminopyrimidine derivatives.

Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.

Caption: Workflow for the in vitro β-glucuronidase inhibition assay.

Caption: Inhibition of FLT3 receptor tyrosine kinase signaling by a 2-aminopyrimidine derivative.

Caption: Inhibition of the COX-2 pathway by a 2-aminopyrimidine derivative.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hakon-art.com [hakon-art.com]

- 15. researchgate.net [researchgate.net]

- 16. rjptonline.org [rjptonline.org]

- 17. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to 2-Aminopyrimidine-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminopyrimidine-4-carboxylic acid derivatives and their analogs, focusing on their synthesis, biological activities, and therapeutic potential. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile structure and broad range of pharmacological effects.

Core Structure and Significance

2-Aminopyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of a variety of bioactive molecules.[1][2] The presence of both an amino and a carboxylic acid group on the pyrimidine ring allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents.[2] These derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3][4]

Synthesis of 2-Aminopyrimidine Derivatives

The synthesis of 2-aminopyrimidine derivatives often starts from commercially available precursors like 2-amino-4,6-dichloropyrimidine. A common synthetic strategy involves nucleophilic substitution reactions where the chlorine atoms are displaced by various amines or other nucleophiles.

General Experimental Protocol: Synthesis from 2-Amino-4,6-dichloropyrimidine

A widely used method for the synthesis of 2-aminopyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine with a variety of amines.[3][5]

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Substituted amine

-

Triethylamine

-

Ethanol (for crystallization)

-

Distilled water

Procedure:

-

Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.[6]

-

The reaction mixture is heated at 80–90 °C under solvent-free conditions.[6][7]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.[6][7]

-

Upon completion, distilled water is added to the reaction mixture.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by crystallization from ethanol to yield the desired 2-aminopyrimidine derivative.[6][7]

Experimental Workflow for Synthesis

Biological Activities and Therapeutic Targets

Derivatives of 2-aminopyrimidine-4-carboxylic acid have been investigated for a multitude of biological activities. Key areas of interest include their roles as enzyme inhibitors in cancer and infectious diseases.

Anticancer Activity

Certain aminopyrimidine derivatives have been identified as potent dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are crucial for cell cycle progression and are often overexpressed in cancer.[8] Inhibition of these proteins can lead to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: BRD4 and PLK1 Inhibition

| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |

| 4 | BRD4 | 0.029 | - | [8] |

| PLK1 | 0.094 | - | [8] | |

| 7 | BRD4 | 0.042 | - | [8] |

| PLK1 | 0.02 | - | [8] | |

| Volasertib | BRD4 | 0.017 | - | [8] |

| PLK1 | 0.025 | - | [8] |

Signaling Pathway of Dual BRD4/PLK1 Inhibition

The interplay between BRD4 and PLK1 is complex. CDK1/cyclin B phosphorylates BRD4, which then recruits PLK1. PLK1 further phosphorylates BRD4, marking it for degradation. Dual inhibition disrupts this process and key oncogenic transcription programs.

Other analogs have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in various cancers.

Quantitative Data: EGFR Tyrosine Kinase Inhibition

| Compound | IC50 (µM) | Cancer Cell Line | Reference |

| 6c | 0.9 ± 0.03 | MCF-7 | [9] |

| 10b | 0.7 ± 0.02 | MCF-7 | [9] |

| Gefitinib | 4.1 ± 0.01 | MCF-7 | [9] |

EGFR Signaling Pathway

Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which promote cell proliferation and survival. 2-aminopyrimidine inhibitors can block the ATP-binding site of the kinase domain.

β-Glucuronidase Inhibition

Elevated β-glucuronidase activity is associated with certain pathological conditions, including colon cancer and urinary tract infections.[5][10] Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme.

Quantitative Data: β-Glucuronidase Inhibition

| Compound | IC50 (µM) | Reference |

| 8 | 72.0 ± 6.20 | [10] |

| 9 | 126.43 ± 6.16 | [10] |

| 22 | 300.25 ± 12.5 | [10] |

| 23 | 257.0 ± 4.18 | [10] |

| 24 | 2.8 ± 0.10 | [10] |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 | [10] |

Experimental Protocol: In Vitro β-Glucuronidase Inhibition Assay

This assay is used to determine the inhibitory potential of compounds against β-glucuronidase.

Materials:

-

β-Glucuronidase enzyme solution

-

Acetate buffer (0.1 M, pH 7.0)

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

Test compound solution

-

Multiplate reader

Procedure:

-

In a 96-well plate, add 5 µL of the test compound solution.

-

Add 185 µL of 0.1 M acetate buffer (pH 7.0).

-

Add 10 µL of β-glucuronidase solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

Initiate the reaction by adding 50 µL of p-nitrophenyl-β-D-glucuronide.

-

Measure the absorbance at 405 nm using a multiplate reader. The absorbance of p-nitrophenol, the product of the enzymatic reaction, is proportional to the enzyme activity.

Experimental Workflow for β-Glucuronidase Assay

Antimicrobial Activity

The 2-aminopyrimidine scaffold is also a promising pharmacophore for the development of new antimicrobial agents. Thieno[2,3-d]pyrimidine-4-carboxylic acid amides, which are analogs, have shown activity against various bacterial strains.[6]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of these derivatives. For instance, in the case of β-glucuronidase inhibitors, the nature and position of substituents on the phenyl ring attached to the pyrimidine core significantly influence the inhibitory activity. It has been observed that the length of an alkoxy or alkyl chain at the C-4 position of the phenyl ring can be important for activity.[3][10]

Conclusion

2-Aminopyrimidine-4-carboxylic acid derivatives and their analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working in this exciting field.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

The Natural Occurrence of 2-Aminopyrimidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine-4-carboxylic acid is a heterocyclic carboxylic acid that has garnered interest in various scientific fields, including pharmaceutical and agricultural research. It serves as a crucial building block in the synthesis of a range of bioactive molecules, including antiviral and anticancer agents, as well as herbicides and fungicides. While its synthetic applications are well-documented, its natural occurrence provides a fascinating insight into the metabolic diversity of certain organisms. This technical guide delves into the known natural sources of 2-aminopyrimidine-4-carboxylic acid, its biosynthetic pathways, and proposed experimental protocols for its isolation and quantification from these natural matrices.

Natural Occurrence

2-Aminopyrimidine-4-carboxylic acid has been identified as a natural product in a select number of organisms, spanning different biological kingdoms. Its presence has been confirmed in:

-

Red Algae: Notably in the species Gracilaria edulis and Gracilaria salicornia. These marine algae are known for their rich composition of polysaccharides and other bioactive compounds.

-

Plants: The compound is found in the legume Lathyrus tingitanus (Tangier pea). In this plant, it plays a significant role as a direct precursor to the non-protein amino acid lathyrine.

Quantitative Data

To date, there is a notable lack of specific quantitative data in the peer-reviewed literature detailing the concentration of 2-aminopyrimidine-4-carboxylic acid in its natural sources. While comprehensive nutritional analyses of Gracilaria and Lathyrus species have been conducted, they typically focus on bulk components like total protein, carbohydrates, and lipids, rather than specific small molecules. The tables below summarize the general composition of these organisms to provide a context for future quantitative studies.

Table 1: General Proximate Composition of Gracilaria Species ( g/100g dry weight)

| Component | Gracilaria corticata | Gracilaria edulis |

| Crude Protein | 22.84 | 6.68 |

| Carbohydrates | 8.30 | 10.16 |

| Lipids | 7.07 | 0.83 |

| Dietary Fiber | Not Reported | 8.9 |

| Ash | Not Reported | Not Reported |

Note: Data is compiled from various sources and may vary depending on geographical location, season, and analytical methods.

Table 2: General Amino Acid Composition of Lathyrus sativus (a related species to L. tingitanus) ( g/100g seeds)

| Amino Acid | Concentration Range |

| Total Amino Acids | 19.69 - 23.48 |

| Glutamic Acid | ~4.0 |

| Aspartic Acid | High |

| Arginine | High |

| Leucine | High |

| Lysine | High |

Note: This data is for a related species and serves as an indicator of the general amino acid profile. Specific quantification of 2-aminopyrimidine-4-carboxylic acid in Lathyrus tingitanus is required.

Biosynthesis and Metabolic Pathways

The most well-understood biological role of 2-aminopyrimidine-4-carboxylic acid is as an intermediate in the biosynthesis of lathyrine in Lathyrus tingitanus.

Lathyrine Biosynthesis

The biosynthesis of the pyrimidine ring of lathyrine originates from the well-established orotate pathway for pyrimidine nucleotide synthesis. Key precursors, including orotate, uracil, and serine, are incorporated into lathyrine. The final step in this pathway is the enzymatic condensation of 2-aminopyrimidine-4-carboxylic acid with L-serine, catalyzed by the enzyme lathyrine synthase.

Proposed Biosynthesis of 2-Aminopyrimidine-4-carboxylic Acid

While the direct enzymatic steps leading to 2-aminopyrimidine-4-carboxylic acid from the central pyrimidine pathway have not been fully elucidated, a plausible route can be proposed based on the known chemistry of the orotate pathway. The pathway likely involves the modification of a common pyrimidine intermediate, such as uracil or a related nucleotide.

Experimental Protocols

Although a specific, optimized protocol for the isolation of 2-aminopyrimidine-4-carboxylic acid from natural sources is not available in the literature, a general workflow can be proposed based on established methods for extracting polar compounds, amino acids, and other secondary metabolites from red algae and legumes.

Proposed Workflow for Isolation and Quantification

Detailed Methodologies

1. Sample Preparation:

-

Collect fresh biomass of Gracilaria species or seeds of Lathyrus tingitanus.

-

Thoroughly wash the biomass with distilled water to remove salts and debris.

-

Freeze-dry the material to preserve the chemical integrity of the constituents.

-

Grind the lyophilized material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Suspend the powdered biomass in an aqueous ethanol or methanol solution (e.g., 70-80% alcohol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Perform the extraction at a controlled temperature (e.g., 40-60°C) with constant agitation for a defined period (e.g., 2-4 hours).

-

Repeat the extraction process on the biomass residue to ensure exhaustive extraction.

-

Pool the extracts and filter through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to remove solid particles.

-

Centrifuge the filtrate at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining fine suspended material.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain a crude aqueous extract.

3. Purification:

-

Solid Phase Extraction (SPE): To remove non-polar compounds, pass the aqueous crude extract through a C18 SPE cartridge. The polar fraction containing the target compound will be in the eluate.

-

Ion-Exchange Chromatography: As 2-aminopyrimidine-4-carboxylic acid is an amino acid with a carboxylic acid group, it will be retained on an anion-exchange column at a neutral to slightly basic pH. After washing the column to remove neutral and cationic compounds, the target compound can be eluted by decreasing the pH or increasing the salt concentration.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase (e.g., C18) preparative HPLC column with a mobile phase consisting of a gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to obtain the pure compound.

4. Characterization and Quantification:

-

Structural Elucidation: The purified compound's structure should be confirmed using High-Resolution Mass Spectrometry (HR-MS) to determine its exact mass and molecular formula, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate its chemical structure.

-

Quantification: Develop a quantitative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. This requires a certified reference standard of 2-aminopyrimidine-4-carboxylic acid to create a calibration curve for accurate quantification in the initial crude extract.

Conclusion and Future Directions

2-Aminopyrimidine-4-carboxylic acid is a naturally occurring compound with a confirmed presence in the red algae Gracilaria edulis and Gracilaria salicornia, and the legume Lathyrus tingitanus. Its established role as a precursor to the non-protein amino acid lathyrine highlights its metabolic significance in the plant kingdom. However, there remains a significant gap in the scientific literature regarding its concentration in these natural sources. Future research should focus on the quantitative analysis of this compound in different tissues and at various developmental stages of the host organisms. Furthermore, the elucidation of the complete biosynthetic pathway leading to its formation from primary metabolites would provide a deeper understanding of pyrimidine metabolism in these organisms. The development and validation of the proposed experimental protocols will be instrumental in achieving these research goals and could pave the way for novel applications of this bioactive molecule.

Spectroscopic and Structural Elucidation of 2-Aminopyrimidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Aminopyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and analysis of structurally related compounds. It also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Aminopyrimidine-4-carboxylic acid. These predictions are derived from the analysis of similar chemical structures and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.50 | Doublet | 1H | H-6 (pyrimidine ring) |

| ~7.20 | Doublet | 1H | H-5 (pyrimidine ring) |

| ~6.80 | Broad Singlet | 2H | Amino (-NH₂) |

Note: The chemical shifts of the -COOH and -NH₂ protons can be highly variable depending on the solvent, concentration, and temperature. Deuterium exchange with D₂O would lead to the disappearance of these signals.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic Acid Carbonyl (C=O) |

| ~163 | C-2 (pyrimidine ring, attached to -NH₂) |

| ~158 | C-4 (pyrimidine ring, attached to -COOH) |

| ~155 | C-6 (pyrimidine ring) |

| ~110 | C-5 (pyrimidine ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the amino group |

| 3300 - 2500 | Strong, Very Broad | O-H stretching of the carboxylic acid (hydrogen-bonded) |

| ~1700 | Strong | C=O stretching of the carboxylic acid |

| ~1650 | Strong | N-H bending of the amino group |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the pyrimidine ring |

| ~1300 | Medium | C-O stretching of the carboxylic acid |

| ~1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Interpretation |

| 139 | Molecular Ion (M⁺) |

| 122 | [M - OH]⁺ |

| 111 | [M - CO]⁺ or [M - N₂H]⁺ |

| 95 | [M - COOH]⁺ |

| 68 | Fragmentation of the pyrimidine ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like 2-Aminopyrimidine-4-carboxylic acid.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Aminopyrimidine-4-carboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.

-

Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal before running the sample.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction:

-

For Electron Ionization (EI), the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube and heated to volatilize it into the ion source.

-

-

Data Acquisition:

-

In EI mode, a standard electron energy of 70 eV is used.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility and Stability of 2-Aminopyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Aminopyrimidine-4-carboxylic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide combines reported qualitative information with general principles for similar chemical structures, namely carboxylic acids and pyrimidine derivatives. All information is presented to support research, development, and formulation activities.

Core Physicochemical Properties

2-Aminopyrimidine-4-carboxylic acid is a heterocyclic compound incorporating both a basic amino group and an acidic carboxylic acid group, making its properties pH-dependent.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Light-yellow to yellow solid | [2] |

| Purity (HPLC) | ≥98% | [2] |

| Assay (QNMR) | 98%–102% | [2] |

Solubility Profile

The solubility of 2-Aminopyrimidine-4-carboxylic acid is dictated by its amphoteric nature. The presence of the carboxylic acid and amino groups suggests that its solubility will be lowest at its isoelectric point and will increase in both acidic and basic solutions.

Qualitative Solubility

| Solvent | Solubility | Source |

| Water | Slightly Soluble | [2] |

| Dimethylformamide (DMF) | Freely Soluble | [2] |

| Dimethyl sulfoxide (DMSO) | Freely Soluble | [2] |

Expected pH-Dependent Aqueous Solubility

As a carboxylic acid, 2-Aminopyrimidine-4-carboxylic acid is expected to be more soluble in basic solutions due to the formation of the carboxylate salt. Conversely, the amino group can be protonated in acidic solutions, which would also increase aqueous solubility. The lowest solubility is expected at the isoelectric point.

Stability Profile

The stability of 2-Aminopyrimidine-4-carboxylic acid is a critical parameter for its storage and handling. Available data suggests sensitivity to light and moisture.

Storage and Handling Recommendations

| Parameter | Recommendation | Source |

| Storage Conditions | Store in a sealed, light-proof container in a cool, dry place. | [2] |

| Shelf Life | 12 months under recommended conditions. | [2] |

Forced Degradation Studies Overview

| Stress Condition | Typical Reagents and Conditions | Expected Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated | Hydrolysis of the amide bond in the pyrimidine ring (if susceptible), or other acid-catalyzed reactions. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated | Hydrolysis of the amide bond, potential ring opening. |

| Oxidative | 3-30% H₂O₂, ambient or elevated temperature | Oxidation of the amino group or the pyrimidine ring. |

| Thermal | Dry heat (e.g., 60-80°C) | Thermally induced degradation, potentially decarboxylation. |

| Photolytic | Exposure to UV and visible light (ICH Q1B) | Photodegradation, potentially involving the pyrimidine ring or decarboxylation. Studies on related compounds suggest susceptibility. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of 2-Aminopyrimidine-4-carboxylic acid are provided below. These are generalized procedures that should be adapted and optimized for specific laboratory conditions.

Protocol 1: Equilibrium Solubility Determination

This protocol determines the solubility of 2-Aminopyrimidine-4-carboxylic acid in various solvents.

-

Preparation: Add an excess amount of 2-Aminopyrimidine-4-carboxylic acid to a known volume of the selected solvent (e.g., water, pH-adjusted buffers, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples to ensure a clear supernatant.

-

Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of 2-Aminopyrimidine-4-carboxylic acid using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

Protocol 2: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study.

-

Sample Preparation: Prepare solutions of 2-Aminopyrimidine-4-carboxylic acid in various stress agents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound or a solution in a suitable solvent.

-

Stress Application: Expose the samples to the stress conditions for a defined period. For example:

-

Acid/Base Hydrolysis: Reflux at 60°C for 24 hours.

-

Oxidation: Store at room temperature for 24 hours.

-

Thermal: Heat in an oven at 80°C for 48 hours.

-

Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Neutralization (for acid/base samples): After the stress period, cool the acidic and basic samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantification: Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Potential Biological Activity and Pathways

While direct evidence for the biological activity of 2-Aminopyrimidine-4-carboxylic acid is limited, studies on its derivatives suggest potential interactions with specific biological pathways.

Inhibition of the MEP Pathway

Derivatives of 2-aminopyrimidine have been investigated as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[3] This pathway is essential in many bacteria but absent in humans, making it an attractive target for antibacterial drug development.

Caption: Potential inhibition of the MEP pathway by 2-aminopyrimidine derivatives.

β-Glucuronidase Inhibition

Certain derivatives of 2-aminopyrimidine have demonstrated inhibitory activity against β-glucuronidase.[4][5] Elevated levels of this enzyme are associated with some diseases, making it a therapeutic target.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for assessing the stability of a compound like 2-Aminopyrimidine-4-carboxylic acid and a logical relationship for its potential biological screening.

Caption: Workflow for forced degradation and stability analysis.

Caption: Logical workflow for biological screening based on derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided, especially regarding experimental protocols and potential biological activities, is of a general nature. Specific experimental conditions should be developed and validated by the user. Quantitative data for compounds other than 2-Aminopyrimidine-4-carboxylic acid are provided for illustrative purposes and should be treated as such.

References

- 1. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]

- 3. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 2-Aminopyrimidine-4-carboxylic Acid

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the potential therapeutic targets of the versatile scaffold, 2-aminopyrimidine-4-carboxylic acid. While direct inhibitory data on the core molecule is not extensively available in public literature, its derivatives have shown significant activity against a range of key biological targets implicated in cancer, inflammation, and infectious diseases. This document summarizes the key findings, presents quantitative data for potent derivatives, outlines detailed experimental protocols, and provides visual representations of relevant biological pathways and workflows.

The 2-aminopyrimidine-4-carboxylic acid moiety is a privileged structure in medicinal chemistry, serving as a foundational building block for the synthesis of a multitude of bioactive compounds.[1] Its inherent structural features, including hydrogen bond donors and acceptors, and a carboxylic acid group for potential salt bridge formation or further derivatization, make it an ideal starting point for the design of targeted inhibitors.

Key Therapeutic Target Classes

Derivatives of 2-aminopyrimidine-4-carboxylic acid have demonstrated inhibitory activity against several important classes of enzymes, highlighting the therapeutic potential of this core scaffold.

Dihydroorotate Dehydrogenase (DHODH)

Therapeutic Relevance: Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[2] Inhibition of DHODH is a validated therapeutic strategy for certain cancers and autoimmune diseases.

2-Aminopyrimidine-4-carboxylic Acid Derivatives as DHODH Inhibitors: Structure-activity relationship (SAR) studies on pyrimidine-based DHODH inhibitors have underscored the importance of the carboxylic acid group for significant enzyme inhibition. This suggests that the core scaffold of 2-aminopyrimidine-4-carboxylic acid possesses a key pharmacophoric feature for targeting this enzyme.

Protein Kinases

Therapeutic Relevance: Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.

Derivatives as Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-established core for a variety of kinase inhibitors.[3] Derivatives have shown potent inhibition of several key kinases:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation in several cancers.

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy.

-

Histone Deacetylases (HDACs): While not kinases, HDACs are often co-targeted with CDKs. Dual CDK/HDAC inhibitors with a 2-aminopyrimidine core have been developed.

Enzymes in the Inflammatory Cascade

Therapeutic Relevance: Chronic inflammation is a contributing factor to a wide range of diseases. Enzymes such as lipoxygenases and cyclooxygenases (COX) are key players in the inflammatory process.

Derivatives as Anti-inflammatory Agents: Derivatives of 2-aminopyrimidine have been investigated as inhibitors of lipoxygenase, an enzyme involved in the production of inflammatory mediators.

Quantitative Data for 2-Aminopyrimidine Derivatives

The following table summarizes the inhibitory activities of various derivatives of 2-aminopyrimidine against their respective targets. It is important to note that these are not values for 2-aminopyrimidine-4-carboxylic acid itself, but for molecules synthesized using it or a similar core structure.

| Derivative Class | Target Enzyme | IC50 / EC50 (µM) | Cell Line / Assay Conditions | Reference |

| 2-amino-4-chloro-pyrimidine derivative 6 | Anticancer (Cytotoxicity) | 89.37 ± 1.17 | MCF7 (Breast Cancer) | [4] |

| 2-amino-4-chloro-pyrimidine derivative 6 | Anticancer (Cytotoxicity) | 89.24 ± 1.36 | HCT116 (Colon Cancer) | [4] |

| 2-aminopyrimidine derivative 24 | β-Glucuronidase | 2.8 ± 0.10 | In vitro enzyme assay | [2] |

| Pyrido[2,3-d]pyrimidine derivative 2a | Lipoxygenase | 42 | In vitro enzyme assay | [5] |

| Pyrido[2,3-d]pyrimidine derivative 2f | Lipoxygenase | 47.5 | In vitro enzyme assay | [5] |

| Aminopyrimidine-2,4-dione derivative 4 | BRD4 | 0.029 | In vitro enzyme assay | |

| Aminopyrimidine-2,4-dione derivative 7 | BRD4 | 0.042 | In vitro enzyme assay | |

| Aminopyrimidine-2,4-dione derivative 7 | PLK1 | 0.02 | In vitro enzyme assay |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general workflow for enzyme inhibition assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key enzyme inhibition assays.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

2-Aminopyrimidine-4-carboxylic acid derivative (test inhibitor)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the inhibitor solution to the wells of a 96-well plate. Include a DMSO-only control.

-

Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

-

Initiate the reaction by adding the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600-650 nm over time.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protein Kinase (e.g., EGFR) Inhibition Assay

This protocol describes a common method for measuring kinase activity using a luminescent ADP-detection assay.

Materials:

-

Recombinant protein kinase (e.g., EGFR)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

2-Aminopyrimidine-4-carboxylic acid derivative (test inhibitor)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in the kinase buffer.

-

Add the inhibitor solution, kinase, and peptide substrate to the wells of a white opaque 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature to allow the reaction to proceed.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value from a dose-response curve.

Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of linoleic acid by lipoxygenase.

Materials:

-

Soybean lipoxygenase

-

Linoleic acid substrate solution

-

Borate buffer (pH 9.0)

-

2-Aminopyrimidine-4-carboxylic acid derivative (test inhibitor)

-

96-well UV-transparent plate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

Add the inhibitor solution and the enzyme solution to the wells of a 96-well plate and incubate.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve.

Conclusion

2-Aminopyrimidine-4-carboxylic acid is a highly valuable scaffold in the field of drug discovery. While the core molecule itself may primarily serve as a foundational synthetic intermediate, its derivatives have demonstrated potent and diverse biological activities. The identified therapeutic targets, including DHODH, various protein kinases, and inflammatory enzymes, represent key areas for the development of novel therapeutics for a range of human diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this versatile chemical entity. Future research focusing on the screening of 2-aminopyrimidine-4-carboxylic acid against broader panels of biological targets could further illuminate its intrinsic therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]

- 4. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Aminopyrimidine-4-carboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract